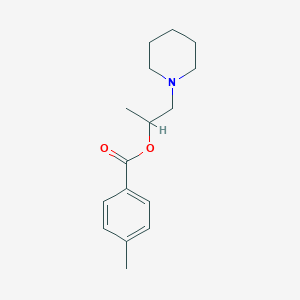
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate, also known as PMBM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate acts as a positive allosteric modulator of the benzodiazepine receptor, which is a type of GABA-A receptor. By binding to the benzodiazepine receptor, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to decrease the levels of glutamate, an excitatory neurotransmitter that plays a crucial role in regulating neuronal activity. 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has also been found to decrease the levels of dopamine, a neurotransmitter that plays a crucial role in regulating reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to have a high affinity for the benzodiazepine receptor, making it a potent modulator of GABA activity. However, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has some limitations for use in lab experiments. It has a relatively short half-life and can rapidly metabolize in vivo, making it difficult to maintain consistent levels of the compound in animal models.
Zukünftige Richtungen
There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate. One area of interest is the potential use of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate in treating anxiety disorders, insomnia, and epilepsy in humans. Additionally, further research is needed to understand the long-term effects of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate on neuronal activity and neurotransmitter levels. Finally, the development of novel 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for a range of neurological disorders.
Synthesemethoden
The synthesis of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with 1-(piperidin-1-yl)propan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been found to enhance the activity of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has also been studied for its potential applications in treating anxiety disorders, insomnia, and epilepsy.
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-piperidin-1-ylpropan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-6-8-15(9-7-13)16(18)19-14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
ZEFKAOCINHDRSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)





